The synthesis of Tildipirosin involves several steps starting from tylosin, utilizing various reagents and conditions. The method described in a patent indicates that the process can be carried out under relatively mild conditions, which enhances safety and reduces costs. Key steps include:
This synthetic route emphasizes efficiency and cost-effectiveness, utilizing readily available reagents without the need for specialized high-pressure equipment.
Tildipirosin's molecular structure consists of a 16-membered lactone ring characteristic of macrolides, with a piperidine moiety at the 23-position replacing the mycinose sugar found in tylosin. The molecular formula is , and its structure can be represented as follows:
The structural modification enhances its binding affinity to ribosomal RNA, improving its efficacy against resistant strains .
Tildipirosin participates in various chemical reactions, primarily involving interactions with bacterial ribosomes:
The compound's ability to inhibit protein synthesis has been quantitatively assessed, with an IC50 value of approximately 0.23 μM, demonstrating its potency compared to other macrolides .
The mechanism of action for Tildipirosin involves:
Research has shown that mutations in key rRNA nucleotides can affect Tildipirosin's binding efficiency, highlighting the importance of understanding these interactions for managing antibiotic resistance .
Tildipirosin exhibits several notable physical and chemical properties:
These properties are critical for its formulation as an injectable solution for veterinary use .
Tildipirosin is primarily applied in veterinary medicine for:
Tildipirosin, a 16-membered-ring macrolide antibiotic, exerts its antibacterial effects by selectively binding to the 50S subunit of the bacterial ribosome. This binding occurs at the peptidyl transferase center (PTC), specifically interacting with nucleotides in the 23S rRNA domain V, including the critical adenine residue at position 2058 (A2058) [3]. This interaction physically obstructs the ribosomal tunnel, preventing the elongation of nascent peptide chains beyond 2–8 amino acids. Consequently, tildipirosin inhibits translocation during protein synthesis, halting bacterial growth [3] [7].
The antibiotic’s efficacy is quantifiable through its 50% inhibitory concentration (IC₅₀) of 0.23 ± 0.01 μM in cell-free translation assays, outperforming tylosin (IC₅₀ = 0.31 ± 0.05 μM) and tilmicosin (IC₅₀ = 0.36 ± 0.02 μM) [3]. Its activity is pH-dependent, with optimal inhibition occurring at alkaline conditions (pH 7.8–8.0) due to enhanced ribosomal binding affinity [7].
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Tildipirosin Against Respiratory Pathogens
Bacterial Strain | Tildipirosin MIC (μg/mL) | Tylosin MIC (μg/mL) | Tulathromycin MIC (μg/mL) |
---|---|---|---|
Mannheimia haemolytica 11935 | 0.5 | 64 | 2 |
Pasteurella multocida 4407 | 1 | 32 | 0.5 |
Escherichia coli ATCC 25922 | 16 | 512 | 16 |
E. coli hyperpermeable AS19rlmAI | 0.5 | 1 | 1 |
Data derived from in vitro broth microdilution assays [3].
Resistance primarily arises through ribosomal modifications, such as:
Tildipirosin’s chemical structure—20,23-dipiperidinyl-mycaminosyl-tylonolide—lacks the mycarose sugar present in tylosin and features two basic piperidine rings. This configuration enhances its activity against Gram-negative pathogens through three key mechanisms [3] [5]:
Table 2: Impact of Ribosomal Mutations on Tildipirosin Resistance
Mutation/Methylation | Tildipirosin MIC (μg/mL) | Fold Change vs. Wild-Type |
---|---|---|
None (wild-type) | 0.5 | 1x |
m¹G748 | 4 | 8x |
N⁶-A2058 | 128 | 256x |
m¹G748 + N⁶-A2058 | 1,024 | 2,048x |
A2058G | 1,024 | 2,048x |
Data from engineered E. coli AS19rlmAI strains [3].
Structure-activity relationships (SAR) explain why tildipirosin outperforms structurally similar macrolides:
Tildipirosin disrupts biofilms through dual mechanisms: direct antibacterial action against embedded bacteria and interference with extracellular polymeric substance (EPS) production. In Haemophilus parasuis, tildipirosin-resistant strains (JS32) exhibit altered membrane morphology and dysregulated metabolic pathways compared to susceptible strains (JS0135) [4]:
Solid lipid nanoparticles (SLNs) enhance tildipirosin’s anti-biofilm efficacy by:
Non-antibiotic adjuvants like N-acetylcysteine (3.3%) synergize with tildipirosin by degrading biofilm matrices in E. coli and Klebsiella pneumoniae, increasing bacterial exposure [8].
Table 3: Genetic Determinants of Tildipirosin Resistance in Biofilm-Forming Pathogens
Gene Identifier | Function | Expression Change (Resistant vs. Sensitive) |
---|---|---|
HAPS_RS09315 | Exopolysaccharide transport | Downregulated 3.2x |
HAPS_RS09320 | EPS biosynthesis | Downregulated 2.8x |
HAPS_RS10945 | ABC efflux transporter | Upregulated 4.7x |
HAPS_RS07815 | Ribosomal protection protein | Upregulated 5.1x |
Transcriptomic data from H. parasuis strains [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7